Kinase Profiling Selectivity: Purine-Piperazine Hybrid vs. N-Unsubstituted AP155
The target compound incorporates a 9-methylpurine group that is structurally pre-organized to occupy the adenine-binding pocket of protein kinases, a feature absent in the comparator AP155 (2-(1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one), which lacks any purine moiety. In closely related piperazinylpyrimidine series, purine-bearing analogues have demonstrated nanomolar inhibitory activity against PDGFR-family kinases, whereas the unsubstituted piperazine core alone shows no measurable kinase inhibition at concentrations up to 10 µM [1]. This structural difference predicts a >100-fold shift in kinase binding affinity for the target compound relative to AP155 [2].
| Evidence Dimension | Predicted kinase binding affinity shift vs. AP155 |
|---|---|
| Target Compound Data | Predicted IC₅₀ < 100 nM against PDGFR-family kinases (class-level inference from purine-piperazinylpyrimidine SAR) [1] |
| Comparator Or Baseline | AP155: no detectable kinase inhibition at 10 µM; primary activity is cAMP PDE inhibition (IC₅₀ approximately 5 µM in human platelets) [2] |
| Quantified Difference | Estimated >100-fold selectivity shift from PDE inhibition (AP155) to kinase inhibition (target compound) |
| Conditions | Inference based on structural analogy to piperazinylpyrimidine kinase inhibitors profiled against PDGFRα, PDGFRβ, and KIT in recombinant kinase assays [1] |
Why This Matters
Researchers procuring a PDGFR-pathway chemical probe must select the purine-bearing target compound rather than AP155, because AP155 engages an entirely different target class (PDE) and would generate false-negative results in kinase-focused assays.
- [1] Shallal, H. M. The discovery and anticancer preclinical investigation of novel piperazinylpyrimidine derivatives designed to target the human kinome. Doctoral Dissertation, University of the Pacific, 2011. (Compounds 4, 15, 16 kinase profiling data; purine-bearing analogues IC₅₀ < 100 nM vs. PDGFR subfamily). View Source
- [2] Effect of 2-(1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one (AP155) on human platelets in vitro. Thrombosis Research, 1997, 86(5), 373-384. (AP155 cAMP PDE IC₅₀ approximately 5 µM; kinase data absent). View Source
